3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride
Description
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is a fluorinated benzoyl chloride derivative characterized by a tetrafluoroethoxy substituent at the meta position of the benzene ring. This compound is structurally distinguished by its electron-withdrawing tetrafluoroethoxy group (–OCF₂CF₂H), which significantly influences its reactivity and stability. Acyl chlorides like this are pivotal in organic synthesis, particularly in forming amides, esters, and other derivatives via nucleophilic acyl substitution.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7(15)5-2-1-3-6(4-5)16-9(13,14)8(11)12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJVZWDTLYEIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction can be represented as follows:
F2CHCF2OC6H4COOH+SOCl2→F2CHCF2OC6H4COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts if necessary.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Strong reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Esters and Amides: Formed from nucleophilic substitution reactions.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The tetrafluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride with structurally related benzoyl chloride derivatives and fluorinated aromatic compounds, based on the evidence provided:
Key Observations:
Reactivity Trends :
- Acyl chlorides (e.g., this compound) exhibit higher reactivity than aldehydes or carbamates due to the electrophilic –COCl group.
– Trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) substituents enhance electrophilicity more than tetrafluoroethoxy (–OCF₂CF₂H) due to stronger electron-withdrawing effects .
Synthetic Utility :
- Fluorinated benzoyl chlorides are preferred for introducing fluorinated aromatic moieties into target molecules, improving metabolic stability and lipophilicity in drug candidates .
– The tetrafluoroethoxy group’s bulkiness may reduce reaction rates compared to smaller substituents (e.g., –F or –Cl) but enhances steric control in regioselective syntheses .
Safety and Handling :
- While explicit safety data for this compound are lacking, analogous acyl chlorides (e.g., trifluoromethanesulfonyl chloride in ) require precautions such as avoiding eye contact and using inert solvents .
Biological Activity
3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride is an organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a tetrafluoroethoxy group, which significantly influences its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.
- Molecular Formula : C10H8ClF4O2
- Molecular Weight : 274.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound's structure contributes to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis.
This compound primarily functions through nucleophilic substitution reactions due to its acyl chloride moiety. It can react with various nucleophiles, leading to the formation of amides and esters. This reactivity is essential for modifying biomolecules and exploring their interactions within biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chlorides have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymatic processes in bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported an IC50 value of approximately 50 μM against human breast cancer cells (MDA-MB-231), suggesting moderate cytotoxic potential . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Case Studies
- Case Study on Antibacterial Activity :
- A series of experiments were conducted using various concentrations of this compound against Gram-positive and Gram-negative bacteria.
- Results indicated a dose-dependent inhibition of bacterial growth with minimal inhibitory concentrations (MIC) ranging from 25 to 100 μM.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
- Case Study on Cancer Cell Lines :
- The compound was tested against various cancer cell lines including ovarian (A2780) and lung (A549) cancer cells.
- The findings revealed significant cytotoxic effects with IC50 values indicating potential as a chemotherapeutic agent.
| Cell Line | IC50 (μM) |
|---|---|
| A2780 (Ovarian) | 40 |
| A549 (Lung) | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
